[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
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Overview
Description
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[88002,402,7011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate is a naturally occurring compound extracted from the plant Trichilia heudelottii It belongs to the class of limonoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate involves several steps, starting from the extraction of the compound from Trichilia heudelottii. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic chemistry may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study limonoid chemistry and to develop new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: this compound is investigated for its potential use in the development of natural pesticides and other industrial applications.
Mechanism of Action
The mechanism of action of [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate is compared with other limonoids, such as Heudelottin C and other derivatives from the same plant. Its unique structure and biological activities distinguish it from other similar compounds. The comparison highlights its potential advantages and applications in various fields.
List of Similar Compounds
- Heudelottin C
- Limonoid derivatives from Trichilia heudelottii
- Other naturally occurring limonoids
Properties
CAS No. |
11052-31-6 |
---|---|
Molecular Formula |
C40H54O12 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1 |
InChI Key |
RDVGDKYASWLSCE-ASOOEVESSA-N |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Isomeric SMILES |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Origin of Product |
United States |
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